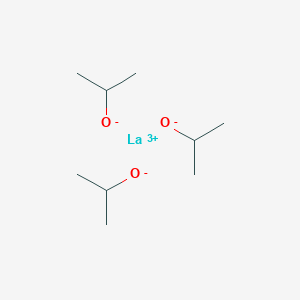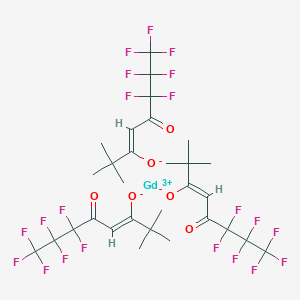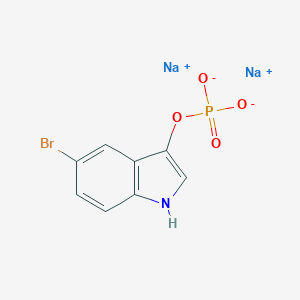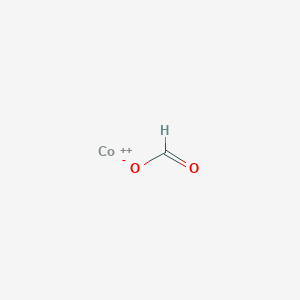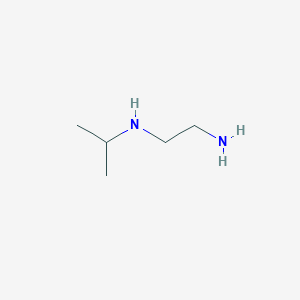
N-异丙基乙二胺
描述
N-Isopropylethylenediamine is an organic compound with the molecular formula C5H14N2. It is a colorless to light yellow liquid that is primarily used in various chemical reactions and industrial applications. The compound is also known by other names such as 2-(Isopropylamino)ethylamine and 1,2-Ethanediamine, N-(1-methylethyl)- .
科学研究应用
N-Isopropylethylenediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
N-Isopropylethylenediamine (i-2) primarily targets the acidic open metal sites of M2 (dobpdc) series . Acting as a Lewis base, the i-2 molecule can strongly interact with these sites via its primary amine .
Mode of Action
The interaction between i-2 and its targets results in significant changes. After exposure to gaseous CO2, CO2 is captured by inserting into the metal–N bond . The corresponding CO2 binding energies vary depending on the metal centers .
Biochemical Pathways
The CO2 capture process involves two steps. The first step consists of simultaneous nucleophilic attack of the CO2 onto the metal-bound N atom with proton transfer, resulting in the formation of a zwitterion intermediate . The second step involves the rearrangement of the zwitterion intermediate into the final product, ammonium carbamate .
Result of Action
The result of the action of N-Isopropylethylenediamine is the capture of CO2. This is achieved through the formation of a zwitterion intermediate and its subsequent rearrangement into ammonium carbamate .
Action Environment
The action, efficacy, and stability of N-Isopropylethylenediamine are influenced by environmental factors such as the presence of gaseous CO2 and the specific metal centers involved in the interaction
生化分析
Biochemical Properties
N-Isopropylethylenediamine can strongly interact with the acidic open metal sites of certain compounds via its primary amine . This interaction is crucial in biochemical reactions, particularly in the capture of CO2 .
Molecular Mechanism
N-Isopropylethylenediamine exerts its effects at the molecular level through its interactions with metal sites. After exposure to gaseous CO2, CO2 is captured by inserting into the metal–N bond . This process involves two steps: the formation of a zwitterion intermediate and the rearrangement of this intermediate into the final product, ammonium carbamate .
准备方法
Synthetic Routes and Reaction Conditions: N-Isopropylethylenediamine can be synthesized through the reaction of ethylenediamine with isopropylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:
Ethylenediamine+Isopropylamine→N-Isopropylethylenediamine
Industrial Production Methods: In industrial settings, the production of N-Isopropylethylenediamine involves the use of large-scale reactors where ethylenediamine and isopropylamine are combined under specific temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
化学反应分析
Types of Reactions: N-Isopropylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: N-Isopropylethylenediamine can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted ethylenediamine derivatives.
相似化合物的比较
- N-Ethylethylenediamine
- N-Methylethylenediamine
- N,N’-Dibenzylethylenediamine
- N,N’-Di-tert-butylethylenediamine
Comparison: N-Isopropylethylenediamine is unique due to its isopropyl group, which imparts distinct steric and electronic properties compared to other ethylenediamine derivatives. This uniqueness makes it particularly useful in specific applications, such as CO2 capture, where its interaction with metal sites and CO2 is more favorable compared to other similar compounds .
属性
IUPAC Name |
N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(2)7-4-3-6/h5,7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRUIMNNZBMLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066505 | |
| Record name | N-Isopropylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19522-67-9 | |
| Record name | N-Isopropylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19522-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019522679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isopropylethylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Isopropylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-isopropylaminoethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Isopropylethylenediamine interact with metal-organic frameworks (MOFs) for carbon dioxide capture?
A1: N-Isopropylethylenediamine (i-2) acts as a Lewis base, binding to the acidic open metal sites of MOFs like M2(dobpdc) (dobpdc4- = 4,4'-dioxidobiphenyl-3,3'-dicarboxylate; M = Mg, Sc-Zn) through its primary amine group. [] This interaction is strong, with binding energies ranging from 132 to 178 kJ mol-1 depending on the metal center. [] Once bound, i-2 facilitates CO2 capture via a two-step insertion mechanism into the metal-N bond. []
Q2: What is the mechanism of CO2 capture by i-2 functionalized MOFs?
A2: Computational studies reveal a two-step mechanism: (1) Nucleophilic attack of CO2 on the metal-bound nitrogen atom of i-2 occurs simultaneously with proton transfer, forming a zwitterionic intermediate. (2) The intermediate rearranges into the final ammonium carbamate product. The first, rate-determining step has a higher energy barrier (0.99-1.49 eV) compared to the faster second step (barrier < 0.50 eV). []
Q3: How does the structure of N-Isopropylethylenediamine influence its CO2 adsorption/desorption properties in MOFs?
A3: Studies comparing diamine-functionalized Mg2(dobpdc) show that even small changes in alkyl substituents on the diamine, such as switching from ethylenediamine to N-Isopropylethylenediamine, can significantly impact the CO2 desorption temperature, characteristics, and working capacity. [] The presence of bulkier substituents, like the isopropyl group in i-2, can also enhance framework stability under realistic flue gas conditions containing O2, SO2, and water vapor. []
Q4: Beyond CO2 capture, what other applications utilize N-Isopropylethylenediamine's coordination chemistry?
A4: N-Isopropylethylenediamine is employed in synthesizing diverse coordination complexes. For example, it reacts with [Cr(NCS)6]3- to form thiocyanato-bridged heteropolynuclear complexes with the general formula [Cu(N-Isopropylethylenediamine)2]3[Cr(NCS)6]2.nH2O. [] These complexes exhibit interesting magnetic properties, with some demonstrating weak antiferromagnetic interactions. []
Q5: How does N-Isopropylethylenediamine contribute to the properties of polyaspartamide-based copolymers?
A5: When incorporated as a pendant group in polyaspartamides, N-Isopropylethylenediamine introduces amphiphilic character, leading to thermo-responsive behavior. [] These polymers exhibit lower critical solution temperature (LCST) behavior, with tunable phase transition temperatures depending on the N-Isopropylethylenediamine content. [, ] The presence of the secondary amine in i-2 also enhances the efficiency of conjugation with hydrophobic moieties like cholesterol. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





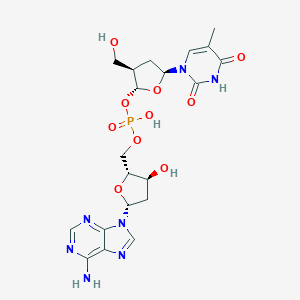
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)
